

# Spectroscopic Data and Experimental Protocols for 2-Chloro-5-nitroanisole

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## Compound of Interest

Compound Name: 2-Chloro-5-nitroanisole

Cat. No.: B017299

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This technical guide provides an in-depth overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-Chloro-5-nitroanisole**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the detailed NMR data in a structured format, presents the experimental protocols for data acquisition, and includes visualizations to illustrate the molecular structure and experimental workflow.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data

The following tables summarize the quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data for **2-Chloro-5-nitroanisole** (CAS No: 1009-36-5). The IUPAC name for this compound is 1-chloro-2-methoxy-4-nitrobenzene.

**Table 1:  $^1\text{H}$  NMR Data for 2-Chloro-5-nitroanisole**

Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-3	7.85	d	2.7	1H
H-4	7.95	dd	8.9, 2.7	1H
H-6	7.15	d	8.9	1H
-OCH <sub>3</sub>	4.05	s	-	3H

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 400 MHz

**Table 2: <sup>13</sup>C NMR Data for 2-Chloro-5-nitroanisole**

Carbon	Chemical Shift (δ) ppm
C-1	154.5
C-2	119.8
C-3	125.4
C-4	124.0
C-5	141.2
C-6	112.1
-OCH <sub>3</sub>	56.8

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 100 MHz

## Experimental Protocols

The following section details the general methodology for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra for a solid organic compound such as **2-Chloro-5-nitroanisole**.

### Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **2-Chloro-5-nitroanisole** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the <sup>1</sup>H NMR spectrum.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure that the solution is free of any solid particles, which can adversely affect the magnetic field homogeneity.

- **Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts ( $\delta = 0.00$  ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

## NMR Data Acquisition

- **Instrumentation:** The NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., a 400 MHz instrument).
- **Shimming:** The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.
- **$^1\text{H}$  NMR Acquisition Parameters:**
  - **Pulse Angle:** A  $30^\circ$  or  $90^\circ$  pulse is typically used.
  - **Acquisition Time:** Usually 2-4 seconds.
  - **Relaxation Delay:** A delay of 1-5 seconds between pulses to allow for the relaxation of the nuclei.
  - **Number of Scans:** Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition Parameters:**
  - **Pulse Angle:** A  $30^\circ$  or  $45^\circ$  pulse is common.
  - **Acquisition Time:** Typically 1-2 seconds.
  - **Relaxation Delay:** A delay of 2-5 seconds.
  - **Decoupling:** Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
  - **Number of Scans:** Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

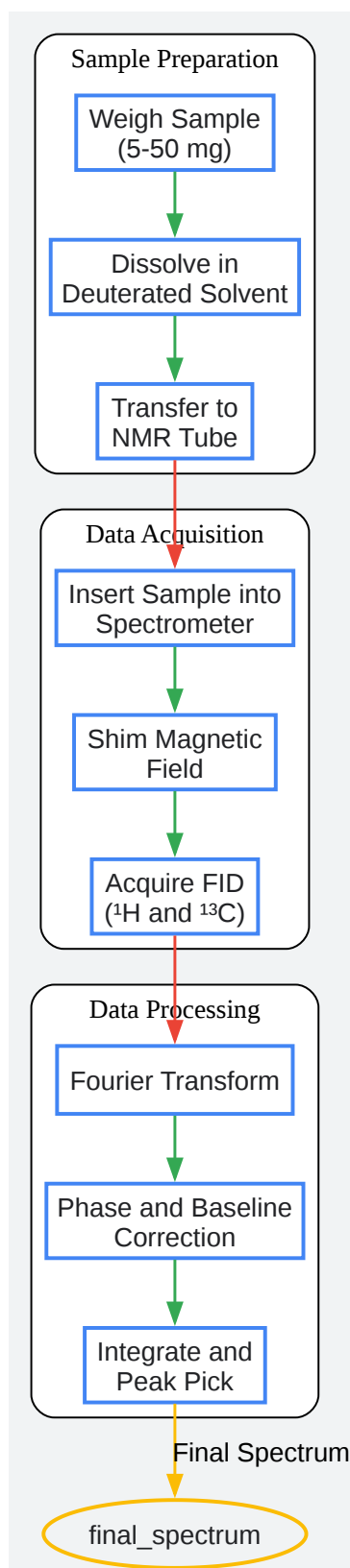
## Data Processing

- **Fourier Transformation:** The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
- **Phase Correction:** The spectrum is manually or automatically phase-corrected to ensure that all peaks are in the absorptive mode.
- **Baseline Correction:** The baseline of the spectrum is corrected to be flat.
- **Integration:** The area under each peak in the  $^1\text{H}$  NMR spectrum is integrated to determine the relative number of protons.
- **Peak Picking and Referencing:** The chemical shifts of the peaks are determined relative to the internal standard (TMS) or the solvent peak.

## Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR signal assignment and the general workflow of an NMR experiment.

Caption: Molecular structure of **2-Chloro-5-nitroanisole** with atom numbering for NMR assignment.



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Caption: General experimental workflow for NMR spectroscopy.

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